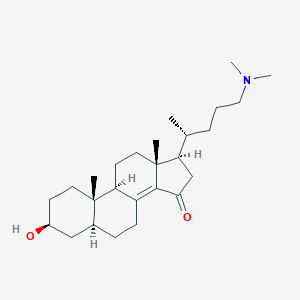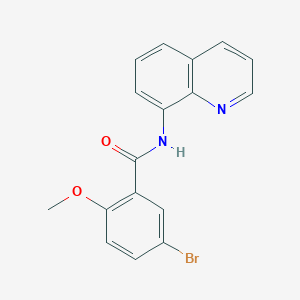
3-Hydroxy-24-dimethylaminochol-8(14)-en-15-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-24-dimethylaminochol-8(14)-en-15-one, also known as DMAC, is a synthetic steroid that has been widely used in scientific research. It is a potent inhibitor of cholesterol biosynthesis and has been shown to have various biochemical and physiological effects.
Mechanism of Action
3-Hydroxy-24-dimethylaminochol-8(14)-en-15-one inhibits the activity of HMG-CoA reductase by binding to the enzyme's active site. This prevents the conversion of HMG-CoA to mevalonate, a precursor of cholesterol biosynthesis. The inhibition of HMG-CoA reductase leads to a decrease in cellular cholesterol levels, which can have various effects on cell signaling pathways and gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to modulate the expression of various genes involved in cholesterol biosynthesis, steroid hormone metabolism, and cell signaling pathways.
Advantages and Limitations for Lab Experiments
3-Hydroxy-24-dimethylaminochol-8(14)-en-15-one has several advantages for lab experiments. It is a potent inhibitor of cholesterol biosynthesis and has been shown to have various biochemical and physiological effects. This compound is also relatively easy to synthesize and is commercially available. However, this compound has some limitations. It is a synthetic steroid and may not accurately reflect the effects of endogenous steroids in vivo. In addition, this compound has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 3-Hydroxy-24-dimethylaminochol-8(14)-en-15-one. One area of interest is the development of this compound analogs with improved potency and selectivity. Another area of interest is the study of this compound in combination with other drugs for the treatment of cancer and other diseases. Finally, the effects of this compound on other cellular processes and signaling pathways warrant further investigation.
Conclusion:
In conclusion, this compound is a synthetic steroid that has been widely used in scientific research. It is a potent inhibitor of cholesterol biosynthesis and has been shown to have various biochemical and physiological effects. This compound has several advantages for lab experiments, but also has some limitations. Future research on this compound may lead to the development of new drugs for the treatment of cancer and other diseases.
Synthesis Methods
3-Hydroxy-24-dimethylaminochol-8(14)-en-15-one is synthesized from cholesterol through a series of chemical reactions. The first step involves the oxidation of cholesterol to 7-ketocholesterol, which is then converted to 7α-hydroxy-3-oxocholest-4-en-26-oic acid. The acid is then esterified with dimethylaminoethanol to form the this compound.
Scientific Research Applications
3-Hydroxy-24-dimethylaminochol-8(14)-en-15-one has been used in various scientific research applications, including studies on cholesterol biosynthesis, steroid hormone metabolism, and cell signaling pathways. It has been shown to inhibit the activity of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. This compound has also been used to study the effects of cholesterol synthesis inhibition on cell growth and differentiation.
properties
CAS RN |
136320-61-1 |
|---|---|
Molecular Formula |
C26H43NO2 |
Molecular Weight |
401.6 g/mol |
IUPAC Name |
(3S,5S,9R,10S,13R,17R)-17-[(2R)-5-(dimethylamino)pentan-2-yl]-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one |
InChI |
InChI=1S/C26H43NO2/c1-17(7-6-14-27(4)5)22-16-23(29)24-20-9-8-18-15-19(28)10-12-25(18,2)21(20)11-13-26(22,24)3/h17-19,21-22,28H,6-16H2,1-5H3/t17-,18+,19+,21+,22-,25+,26-/m1/s1 |
InChI Key |
RLFSWAJQOKQDTD-XVTIOWNMSA-N |
Isomeric SMILES |
C[C@H](CCCN(C)C)[C@H]1CC(=O)C2=C3CC[C@H]4C[C@H](CC[C@@]4([C@H]3CC[C@]12C)C)O |
SMILES |
CC(CCCN(C)C)C1CC(=O)C2=C3CCC4CC(CCC4(C3CCC12C)C)O |
Canonical SMILES |
CC(CCCN(C)C)C1CC(=O)C2=C3CCC4CC(CCC4(C3CCC12C)C)O |
synonyms |
3-HDCEO 3-hydroxy-24-dimethylaminochol-8(14)-en-15-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(3-chloro-2-piperidin-1-ylphenyl)carbamothioyl]propanamide](/img/structure/B237623.png)
![3,3',10-trihydroxy-4,7'-dimethoxy-7-methylspiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-5',8',9-trione](/img/structure/B237628.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methoxybenzamide](/img/structure/B237633.png)

![1-[3-(3,4-Dimethoxyphenyl)prop-2-enoyl]piperidin-2-one](/img/structure/B237646.png)

![N-[3-chloro-2-(4-morpholinyl)phenyl]-4-methoxybenzamide](/img/structure/B237654.png)


![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-fluorobenzamide](/img/structure/B237667.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237672.png)


